UK 370106

Vue d'ensemble

Description

UK 370106 (CAS No. 230961-21-4) is a highly selective inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-3 (stromelysin-1) and MMP-12 (macrophage elastase) with IC50 values of 23 nM and 42 nM, respectively . Its molecular formula is C35H44N2O5, and it exhibits >1,200-fold selectivity over other MMPs, including MMP-1, -2, -7, -8, -9, -13, and -14 . In preclinical studies, this compound demonstrated prolonged retention in skin tissue (t1/2 ~3 days) and effectively inhibited MMP-3-mediated fibronectin degradation (IC50 = 320 nM) without impairing keratinocyte migration, making it a candidate for chronic skin ulcer therapy .

Méthodes De Préparation

La synthèse de UK 370106 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie par l'introduction de divers groupes fonctionnels. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : Cela implique la construction de l'épine dorsale de l'acide hexanoïque.

Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits pour améliorer la sélectivité et la puissance du composé.

Purification : Le produit final est purifié en utilisant des techniques telles que la cristallisation ou la chromatographie pour atteindre une pureté élevée.

Les méthodes de production industrielle pour this compound ne sont pas largement documentées, mais elles impliqueraient probablement l'adaptation du processus de synthèse en laboratoire, l'optimisation des conditions de réaction et la garantie d'une qualité et d'un rendement constants.

Analyse Des Réactions Chimiques

UK 370106 subit principalement des réactions d'inhibition avec les métalloprotéinases matricielles. Le composé ne montre pas d'activité significative contre d'autres métalloprotéinases de zinc telles que PCP et TACE . Les principales réactions comprennent :

Inhibition de la MMP-3 et de la MMP-12 : This compound inhibe le clivage de la fibronectine par la MMP-3 avec une valeur de CI50 de 320 nanomolaires.

Absence d'activité contre d'autres métalloprotéinases : Le composé montre une activité minimale contre la MMP-2, la MMP-7, la MMP-8, la MMP-9 et la MMP-14.

Applications De Recherche Scientifique

Wound Healing

UK 370106 has been investigated for its potential in promoting wound healing through the inhibition of MMPs that degrade extracellular matrix components essential for tissue repair. A study indicated that it significantly inhibits MMP-3 activity in an ex vivo model of chronic dermal ulcers, suggesting its utility in formulations aimed at enhancing wound healing outcomes .

Cancer Research

Due to its role in modulating the tumor microenvironment, this compound is being explored in cancer biology, particularly concerning tumor invasion and metastasis. The inhibition of MMPs can potentially reduce the invasive capabilities of cancer cells, making this compound a candidate for further studies in cancer therapeutics .

Inflammation and Immunology

The compound's ability to inhibit specific MMPs suggests a role in inflammatory conditions where matrix degradation is prevalent. Research has shown that this compound can influence inflammatory pathways by modulating the activity of MMPs involved in tissue remodeling during inflammation .

Formulation Studies

Research has focused on the formulation stability of this compound within delivery systems such as lyophilized wafers designed for topical application. These studies have highlighted the importance of combining this compound with non-ionic surfactants to enhance its solubility and stability, making it more effective for clinical applications .

Case Study: Chronic Dermal Ulcers

A notable case study explored the application of this compound in treating chronic dermal ulcers, demonstrating significant inhibition of MMP-3 activity, which is often elevated in such conditions. The results indicated improved healing rates when this compound was included in treatment regimens compared to controls .

Case Study: Cancer Metastasis

In another study focused on breast cancer metastasis, this compound was shown to inhibit the migration and invasion of cancer cells through extracellular matrices by downregulating MMP activity. This suggests a potential therapeutic role for this compound in preventing metastasis and improving patient outcomes .

Mécanisme D'action

UK 370106 exerts its effects by selectively inhibiting MMP-3 and MMP-12. The compound binds to the active site of these enzymes, preventing them from cleaving their substrates. This inhibition reduces the degradation of extracellular matrix components, which is crucial in conditions like chronic dermal ulcers .

Comparaison Avec Des Composés Similaires

Comparison with Similar MMP Inhibitors

Selectivity Profiles

UK 370106’s hallmark is its dual selectivity for MMP-3 and MMP-12. Below is a comparative analysis with other MMP inhibitors:

Key Observations:

- Selectivity : this compound outperforms broad-spectrum inhibitors (e.g., Batimastat, Marimastat) in specificity, minimizing off-target effects that could disrupt wound healing processes .

- Potency : Batimastat shows stronger MMP-3 inhibition (IC50 = 20 nM) but lacks selectivity, complicating therapeutic use .

- Clinical Relevance : WAY 170523 (MMP-13-selective) and ARP 101 (MMP-2/-3) are explored in cancer and osteoarthritis, whereas this compound’s niche is dermatopathology .

Mechanistic and Pharmacokinetic Differences

- Fibronectin vs. Gelatinase Inhibition: this compound inhibits MMP-3-mediated fibronectin cleavage but has minimal effect on MMP-2/-9-mediated gelatin degradation, preserving tissue remodeling pathways critical for wound healing .

- Tissue Retention : this compound’s slow clearance from skin (t1/sub> ~3 days) supports sustained local action, whereas Batimastat and Marimastat exhibit rapid systemic clearance, limiting topical efficacy .

Preclinical and Therapeutic Potential

- Chronic Ulcers : In murine models, this compound reduced MMP-3 activity by >50% after 6 days of topical application, correlating with improved wound matrix integrity .

- Cancer : Broad-spectrum inhibitors like Marimastat have advanced to clinical trials for cancer but face toxicity issues due to pan-MMP inhibition . This compound’s selectivity may offer safer alternatives if repurposed.

Q & A

Basic Research Questions

Q. What distinguishes UK 370106's inhibitory profile from other matrix metalloproteinase (MMP) inhibitors?

this compound is a highly selective inhibitor of MMP-3 (IC₅₀ = 23 nM) and MMP-12 (IC₅₀ = 42 nM), with >1,200-fold selectivity over MMP-1, MMP-2, MMP-9, and MMP-14, and ~100-fold selectivity over MMP-8 and MMP-13 . This specificity is critical for minimizing off-target effects in studies of extracellular matrix (ECM) remodeling. Researchers should validate selectivity using competitive binding assays and compare inhibition kinetics across MMP subtypes.

Q. What experimental approaches validate the selectivity of this compound for MMP-3/MMP-12?

The Metalloprotease Activity Multiplexed Bead-based Immunoassay (MAMBI) is a robust method to quantify inhibitor binding ratios across MMP subtypes. In this assay, this compound showed distinct binding profiles compared to broad-spectrum inhibitors like Marimastat, with higher fractional binding to MMP-3/MMP-12 (~4%–2% of total probe binding) . Include positive controls (e.g., MMP-3/MMP-12 recombinant enzymes) and negative controls (e.g., MMP-1/MMP-9) to confirm specificity.

Q. What controls are essential when testing this compound in cellular models of ECM remodeling?

- Positive controls : Use known MMP-3/MMP-12 activators (e.g., IL-1β) to induce enzyme activity.

- Negative controls : Include cells treated with pan-MMP inhibitors (e.g., Batimastat) to distinguish MMP-3/MMP-12-specific effects.

- Cytotoxicity assays : Monitor cell viability using ATP-based assays, as prolonged exposure to inhibitors may alter metabolic activity .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound's inhibitory potency across different assay systems?

Variations in IC₅₀ values may arise from differences in enzyme sources (recombinant vs. tissue-derived), assay buffers (e.g., zinc concentration), or substrate specificity. To reconcile

- Standardize enzyme preparation (e.g., use HEK293-expressed MMPs).

- Perform parallel assays under identical conditions (pH, temperature, ionic strength).

- Validate findings with orthogonal methods (e.g., fluorescence resonance energy transfer (FRET) probes) .

Q. What strategies optimize this compound's efficacy in complex biological matrices (e.g., tumor microenvironments)?

- Pre-incubation : Allow 30–60 minutes for this compound to penetrate dense ECM before measuring activity.

- Combination therapy : Pair with TIMP-1 (tissue inhibitor of metalloproteinases) to enhance MMP-3/MMP-12 suppression.

- Dosage titration : Conduct dose-response curves in 3D cell cultures to account for diffusion barriers .

Q. How can cross-reactivity with non-target proteases be evaluated when using this compound in vivo?

- Proteome-wide screening : Use activity-based protein profiling (ABPP) with broad-spectrum probes to identify off-target interactions.

- Structural modeling : Compare this compound's binding pocket interactions with non-target MMPs (e.g., MMP-7) via molecular docking simulations.

- Knockout models : Validate specificity using MMP-3/MMP-12 double-knockout mice to confirm phenotype rescue .

Q. What in vivo models are most appropriate for studying this compound's therapeutic potential?

- Chronic obstructive pulmonary disease (COPD) : Use elastase-induced lung injury models in mice, where MMP-12 drives alveolar destruction. Monitor emphysema progression via micro-CT and bronchoalveolar lavage (BAL) fluid analysis.

- Atherosclerosis : Employ ApoE⁻/⁻ mice fed a high-fat diet, assessing plaque stability through histology (e.g., collagen deposition) and MMP-12 activity in aortic extracts .

Q. Methodological Considerations

- Data contradiction analysis : When conflicting results arise (e.g., variable inhibition in cell-free vs. cell-based assays), perform kinetic analyses (Kₘ, Vₘₐₓ) to determine if this compound's efficacy is influenced by endogenous inhibitors or substrate competition .

- Assay optimization : For high-throughput screening, couple this compound with fluorogenic substrates (e.g., DQ-gelatin) and normalize activity to total protein concentration to reduce well-to-well variability .

Propriétés

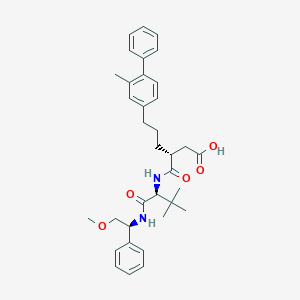

IUPAC Name |

(3R)-3-[[(2S)-1-[[(1S)-2-methoxy-1-phenylethyl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]-6-(3-methyl-4-phenylphenyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44N2O5/c1-24-21-25(19-20-29(24)26-14-8-6-9-15-26)13-12-18-28(22-31(38)39)33(40)37-32(35(2,3)4)34(41)36-30(23-42-5)27-16-10-7-11-17-27/h6-11,14-17,19-21,28,30,32H,12-13,18,22-23H2,1-5H3,(H,36,41)(H,37,40)(H,38,39)/t28-,30-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMABJUGSNPHMN-BHYWQNONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCCC(CC(=O)O)C(=O)NC(C(=O)NC(COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)CCC[C@H](CC(=O)O)C(=O)N[C@H](C(=O)N[C@H](COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.